molecular formula C14H17NO3S B3982356 N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide

N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide

Cat. No.: B3982356
M. Wt: 279.36 g/mol
InChI Key: POEMXECLTTUQIS-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide: is a chemical compound that belongs to the class of amides It features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide typically involves the reaction of 2-oxotetrahydrothiophene with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of sulfur-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s structural features make it a candidate for drug development. It can be modified to enhance its pharmacological properties and used in the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The tetrahydrothiophene ring can interact with enzymes or receptors, modulating their activity. The phenoxybutanamide moiety can enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • N-(2-oxotetrahydrothiophen-3-yl)acetamide
  • N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide
  • N-(2-oxotetrahydrothiophen-3-yl)acrylamide

Comparison: N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which distinguishes it from other similar compounds. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-13(15-12-8-10-19-14(12)17)7-4-9-18-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEMXECLTTUQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide
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